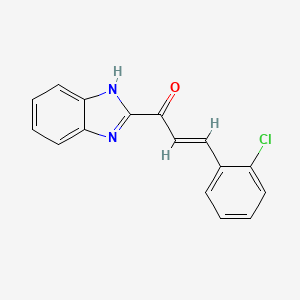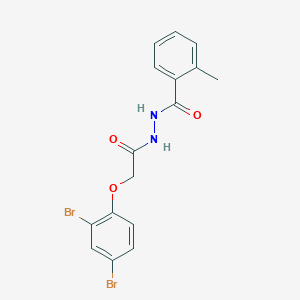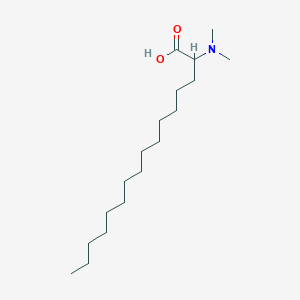
1-(1H-benzimidazol-2-yl)-3-(2-chlorophenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-benzimidazol-2-yl)-3-(2-chlorophenyl)-2-propen-1-one is an organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring fused with a propenone moiety, which is further substituted with a chlorophenyl group
Méthodes De Préparation
The synthesis of 1-(1H-benzimidazol-2-yl)-3-(2-chlorophenyl)-2-propen-1-one typically involves the condensation of an aromatic aldehyde with o-phenylenediamine in the presence of suitable catalysts and solvents. One common method involves the use of N,N-dimethylformamide and sulfur as reaction media, which facilitates the formation of the desired product under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(1H-benzimidazol-2-yl)-3-(2-chlorophenyl)-2-propen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
1-(1H-benzimidazol-2-yl)-3-(2-chlorophenyl)-2-propen-1-one has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-(2-chlorophenyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with DNA and enzymes, potentially inhibiting their function. The chlorophenyl group may enhance the compound’s binding affinity to target proteins, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .
Comparaison Avec Des Composés Similaires
1-(1H-benzimidazol-2-yl)-3-(2-chlorophenyl)-2-propen-1-one can be compared with other benzimidazole derivatives, such as:
1-(1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-one: Lacks the chlorophenyl substitution, which may affect its biological activity.
1-(1H-benzimidazol-2-yl)-3-(2-bromophenyl)-2-propen-1-one: Contains a bromophenyl group instead of a chlorophenyl group, potentially altering its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H11ClN2O |
|---|---|
Poids moléculaire |
282.72 g/mol |
Nom IUPAC |
(E)-1-(1H-benzimidazol-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H11ClN2O/c17-12-6-2-1-5-11(12)9-10-15(20)16-18-13-7-3-4-8-14(13)19-16/h1-10H,(H,18,19)/b10-9+ |
Clé InChI |
QHFYRLZGVASYQT-MDZDMXLPSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C/C(=O)C2=NC3=CC=CC=C3N2)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C=CC(=O)C2=NC3=CC=CC=C3N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11995501.png)
![4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11995509.png)


![3-Aminodibenzo[b,d]furan-2-ol](/img/structure/B11995534.png)

![Ethyl 4-{[ethoxy(oxo)acetyl]amino}benzoate](/img/structure/B11995542.png)
![3-Methyl-2-(3-methylbutyl)-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995552.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11995553.png)
![6-Amino-1-(3-chlorophenyl)-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11995556.png)
![N'-[(E)-(3-bromophenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11995557.png)



